IWP-O1

概要

説明

IWP-O1は、Wntシグナル伝達経路を標的とする低分子阻害剤です。Wntタンパク質の分泌に不可欠な酵素ポルキピン(PORCN)を阻害する能力で知られています。 この化合物は、特に癌治療における潜在的な治療用途のために、科学研究で注目を集めています .

準備方法

IWP-O1の合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階を伴います。合成経路には通常、目的の生成物を得るために、制御された条件下でさまざまな試薬と触媒を使用することが含まれます。 工業生産方法は、これらの合成経路のスケールアップを含みながら、化合物の純度と一貫性を確保する可能性があります .

化学反応の分析

IWP-O1は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、多くの場合、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、多くの場合、還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、多くの場合、求核剤または求電子剤を使用して、1つの官能基を別の官能基と置き換えることを伴います。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤と求電子剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を備えています。

化学: Wntシグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: this compoundは、細胞増殖、分化、およびアポトーシスに対するWntシグナル伝達阻害の影響を調査するために使用されます。

医学: この化合物は、特に頭頸部扁平上皮癌において、癌細胞の増殖と生存を阻害することで、癌治療において可能性を示しています。

科学的研究の応用

IWP-O1 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.

Biology: this compound is used to investigate the effects of Wnt signaling inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: This compound has shown potential in cancer treatment by inhibiting the growth and survival of cancer cells, particularly in head and neck squamous cell carcinoma.

Industry: This compound is used in the development of new therapeutic agents targeting the Wnt signaling pathway

作用機序

IWP-O1は、Wntタンパク質のパルミトイル化と分泌を担う酵素ポルキピン(PORCN)を阻害することで効果を発揮します。この酵素を阻害することにより、this compoundはWntシグナル伝達経路の活性化を防ぎ、癌細胞における細胞増殖の減少とアポトーシスの増加につながります。 関与する分子標的と経路には、β-カテニン、ディシェベルド(Dvl)、および低密度リポタンパク質受容体関連タンパク質6(LRP6)が含まれます .

類似化合物との比較

IWP-O1は、PRI-724などの他のWntシグナル伝達阻害剤と比較されることがよくあります。両方の化合物はWntシグナル伝達経路を阻害しますが、経路の異なる成分を標的にします。PRI-724は、β-カテニンとCREB結合タンパク質(CREBBP)間の相互作用を阻害するのに対し、this compoundは酵素ポルキピン(PORCN)を標的にします。 この作用機序の違いは、Wntタンパク質の分泌を防ぐthis compoundの独自性を強調しています .

類似の化合物には以下が含まれます。

PRI-724: β-カテニンとCREB結合タンパク質(CREBBP)間の相互作用を阻害します。

LGK974: this compoundと同様の効果を持つ、別のポルキピン(PORCN)阻害剤です。

生物活性

IWP-O1 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications for therapeutic strategies.

This compound functions primarily by inhibiting the Wnt signaling pathway, which is often dysregulated in cancer. By blocking this pathway, this compound can reduce cell proliferation and induce apoptosis in various cancer cell lines. Specifically, it has been shown to enhance the cytotoxic effects of glycolytic inhibitors in tongue squamous cell carcinoma (SCC) cells, indicating a synergistic interaction that may improve therapeutic outcomes .

Effects on Viral Replication

Recent studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 and other pathogenic RNA viruses. In vitro experiments revealed that pre-treatment with this compound reduced viral titers by up to 97% across multiple variants of SARS-CoV-2, including Delta and Omicron strains. This antiviral effect is attributed to the compound's ability to upregulate peroxisome biogenesis and enhance interferon production, which collectively contribute to a more robust antiviral response .

Cellular Metabolism Modulation

This compound also influences cellular metabolism by modulating glucose utilization and lactate release in cancer cells. In studies involving tongue SCC cell lines, the compound was found to decrease glucose uptake and lactate production, suggesting a shift towards a less glycolytic phenotype. This metabolic reprogramming is significant as it targets one of the hallmarks of cancer metabolism .

Study 1: Antiviral Activity

A study investigating the antiviral properties of this compound reported that treatment with this inhibitor led to a substantial reduction in viral load in infected cell cultures. Specifically:

- Reduction in Viral Load : Up to 94% decrease in viral titers.

- Mechanism : Enhanced interferon response due to increased peroxisome formation.

Study 2: Cancer Cell Viability

In another investigation focusing on tongue SCC cells:

- Combination Therapy : this compound was tested alongside glycolytic inhibitors (e.g., 2-deoxyglucose).

- Results : The combination significantly increased cytotoxicity compared to individual treatments.

- Apoptosis Induction : Enhanced rates of apoptosis were observed when this compound was used in conjunction with other metabolic inhibitors .

Table 1: Effects of this compound on Viral Replication

| Virus Variant | Viral Load Reduction (%) | Treatment Concentration (μM) |

|---|---|---|

| D614G | 85–87 | 1 |

| Alpha | 76–96 | 1 |

| Beta | 84–91 | 1 |

| Delta | 81–95 | 1 |

| Omicron | 40–75 | 1 |

Table 2: Cytotoxic Effects of this compound in Cancer Cells

| Cell Line | Treatment Combination | Apoptosis Induction (%) | Lactate Release (mM) |

|---|---|---|---|

| CAL 27 | Lonidamine + this compound | Significant | Reduced |

| SCC-25 | 2-DG + this compound | Significant | Reduced |

| BICR 22 | Lonidamine + this compound | Significant | Reduced |

特性

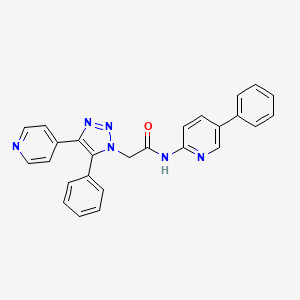

IUPAC Name |

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDQHBKIHQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide (IWP-O1) in tongue cancer cells?

A: this compound inhibits the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer. [, ] Specifically, this compound acts by disrupting the interaction between the Wnt ligand and its receptor, ultimately leading to the downregulation of Wnt-dependent gene expression. [, ] This inhibition of Wnt signaling has been shown to attenuate the survival of tongue cancer cells and reduce their glucose uptake and lactate release. []

Q2: How does the inhibition of Wnt signaling by this compound impact the metabolism of tongue cancer cells?

A: Studies have demonstrated that this compound, through its inhibition of Wnt signaling, can modulate the expression of key glycolytic enzymes in tongue cancer cells. [] This modulation leads to a decrease in glycolytic activity, which is often upregulated in cancer cells to fuel their rapid growth and proliferation. [, ] By reducing glucose consumption and lactate production, this compound effectively disrupts the energetic metabolism of tongue cancer cells, contributing to its anti-cancer effects. [, ]

Q3: Are there any synergistic effects observed when combining this compound with other anti-cancer agents?

A: Research suggests that combining this compound with other inhibitors, such as Akt kinase inhibitors, can enhance the therapeutic benefit against tongue cancer cells. [] This combination has been shown to synergistically reduce cell viability, promote apoptosis, and further impair glycolytic activity compared to single-agent treatments. [] The enhanced efficacy observed in 3D spheroid models, which better mimic in vivo tumor environments, underscores the potential of such combination therapies for future clinical applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。